molecular formula C7H9N3O3S2 B14940903 Ethyl [(4-carbamoyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate

Ethyl [(4-carbamoyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate

Cat. No.: B14940903
M. Wt: 247.3 g/mol
InChI Key: KDFCLPSUPMJXAO-UHFFFAOYSA-N
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Description

Ethyl 2-{[4-(aminocarbonyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate: is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-{[4-(aminocarbonyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate typically involves the reaction of ethyl bromoacetate with 4-(aminocarbonyl)-1,2,3-thiadiazole-5-thiol. The reaction is carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide. The reaction conditions usually involve heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiadiazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology: In biological research, it is investigated for its potential as an enzyme inhibitor or as a ligand for metal ions in biochemical assays.

Medicine: The compound has shown promise in medicinal chemistry as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases, due to its ability to interact with biological targets.

Industry: In the industrial sector, it is used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-{[4-(aminocarbonyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the thiadiazole ring can coordinate with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

  • Ethyl 2-{[4-(aminocarbonyl)-1,2,3-thiadiazol-5-yl]thio}acetate
  • Ethyl 2-{[4-(aminocarbonyl)-1,2,3-thiadiazol-5-yl]oxy}acetate
  • Ethyl 2-{[4-(aminocarbonyl)-1,2,3-thiadiazol-5-yl]amino}acetate

Uniqueness: Ethyl 2-{[4-(aminocarbonyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfanyl group can participate in various chemical reactions, such as oxidation and substitution, making the compound versatile in synthetic applications. Additionally, the presence of the sulfanyl group can enhance the compound’s ability to interact with biological targets, potentially leading to improved pharmacological properties.

Properties

Molecular Formula

C7H9N3O3S2

Molecular Weight

247.3 g/mol

IUPAC Name

ethyl 2-(4-carbamoylthiadiazol-5-yl)sulfanylacetate

InChI

InChI=1S/C7H9N3O3S2/c1-2-13-4(11)3-14-7-5(6(8)12)9-10-15-7/h2-3H2,1H3,(H2,8,12)

InChI Key

KDFCLPSUPMJXAO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=C(N=NS1)C(=O)N

Origin of Product

United States

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